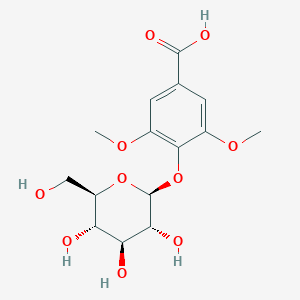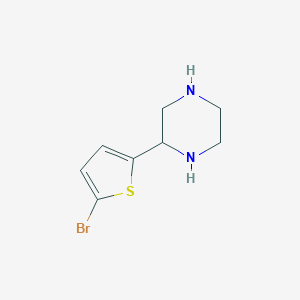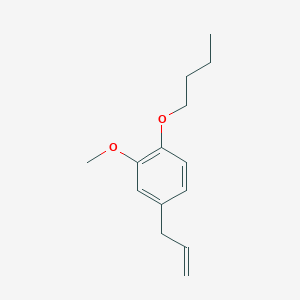
Glucosyringic acid
Overview
Description
Glucosyringic acid is a compound isolated from Saxifraga Montana H . It’s a natural product found in plants of the Saxifragaceae family .
Molecular Structure Analysis
The molecular structure of Glucosyringic acid is represented by the formula C15H20O10 . The molecular weight is 360.31 .Physical And Chemical Properties Analysis
Glucosyringic acid has a molecular weight of 360.31 and a molecular formula of C15H20O10 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Antidiabetic Potential
Glucosyringic acid: has been identified as a compound with significant antidiabetic properties. Research indicates that it can inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion . This inhibition can help manage postprandial blood glucose levels, making it a potential candidate for the development of antidiabetic medications.
Antioxidant Activity
Studies have shown that Glucosyringic acid possesses antioxidant capabilities. It can scavenge free radicals, thereby protecting cells from oxidative stress . This property is crucial for preventing chronic diseases and has implications for dietary supplements and functional foods aimed at enhancing antioxidant defenses.
Cardioprotective Effects
Glucosyringic acid: has been associated with cardioprotective effects. It has been found to ameliorate cardiac damage induced by chronic hyperglycemia, suggesting its role in managing diabetic complications affecting the heart . This opens avenues for its use in developing treatments for conditions like diabetic cardiomyopathy.
Neuroprotective Actions
The neuroprotective actions of Glucosyringic acid are being explored, particularly in the context of diabetic complications. It may help in preventing neuronal damage caused by high blood sugar levels, which is a common issue in diabetic patients .
Impact on Biotechnology
In the field of biotechnology, Glucosyringic acid has shown promise in enhancing cell biomechanics and organelle structure, particularly in human lens epithelial cells. This could lead to new strategies for preventing conditions such as diabetic cataract .
Environmental Science Applications
Glucosyringic acid: is also being studied for its environmental applications. Its non-carcinogenic nature and low toxicity profile make it an attractive compound for various environmental science applications, potentially including green chemistry and pollution mitigation strategies .
Safety And Hazards
While specific safety and hazard information for Glucosyringic acid is not provided in the search results, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21)/t9-,10-,11+,12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKMDORKRDACEI-OVKLUEDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186870 | |
| Record name | Glucosyringic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glucosyringic acid | |
CAS RN |
33228-65-8 | |
| Record name | Glucosyringic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucosyringic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Glucosyringic acid and where is it found?
A: Glucosyringic acid is a phenolic glycoside commonly found in various plants. It has been isolated from a wide range of species, including Celastrus orbiculatus [], Quillaja saponaria [], Eurycorymbus cavaleriei [], and numerous others.
Q2: Which plants are particularly rich sources of Glucosyringic acid?
A: While found in many plants, some species are notable for their relatively high Glucosyringic acid content. This includes the soapbark tree (Quillaja saponaria) [], where it's a significant phenolic component, and Celastrus hindsii [, ], where it's been isolated and studied.
Q3: What are the reported biological activities of Glucosyringic acid?
A3: While research is ongoing, Glucosyringic acid has demonstrated promising activities in several in vitro studies:
- Antioxidant Activity: It exhibits strong free radical scavenging capabilities, as evidenced by studies on Nitraria sibirica extracts [].
- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Glucosyringic acid showed significant PTP1B inhibitory activity in studies on Bauhinia glauca extracts [].
- Anti-inflammatory Activity: Although not directly tested for Glucosyringic acid, a study using Ginkgo biloba fruits, from which Glucosyringic acid has been isolated, found that laricitrin 3-rutinoside, another compound present in the extract, exhibited anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines IL-6 and IL-8 [].
Q4: Has Glucosyringic acid been tested in any animal models or clinical trials?
A4: The provided research focuses primarily on the isolation, structural characterization, and in vitro activity of Glucosyringic acid. Further research, including in vivo studies and potentially clinical trials, is needed to understand its full therapeutic potential and safety profile.
Q5: Are there any known methods to synthesize Glucosyringic acid?
A5: The provided abstracts primarily focus on isolating Glucosyringic acid from natural sources. While synthetic methods might exist, further research is needed to explore this aspect.
Q6: What analytical techniques are commonly employed to identify and quantify Glucosyringic acid?
A6: Researchers commonly utilize a combination of techniques to characterize and quantify Glucosyringic acid:
- Chromatography: Various chromatographic methods, including column chromatography (silica gel, ODS, Sephadex LH-20) [, , , , , , , ] and HPLC [, , , , , ], are used for isolation and purification.
- Spectroscopy: Structural elucidation relies heavily on spectroscopic data, primarily NMR (1H NMR, 13C NMR, 2D NMR) [, , , , , , , , , , , ] and MS (MS, HR-ESI-MS) [, , , , , , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)






